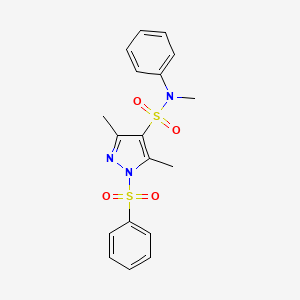

1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Synthesis Analysis

Benzenesulfonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid . This conversion illustrates aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" . Conversion to the corresponding benzenesulfonyl chloride (C6H5SO2Cl) is effected with phosphorus pentachloride .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2) and a chloride (Cl) atom . The sulfonyl group is a common functional group in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .

Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) .

Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colourless viscous oil . It has a melting point of 13 to 14 °C and a boiling point of 251 - 252 °C . It reacts with water .

Scientific Research Applications

- Application : Researchers have explored the use of 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide as a fluorescent probe. By attaching this compound to biomolecules (such as proteins or nucleic acids), scientists can track their localization and interactions within cells. The fluorescence emitted by the probe provides valuable information for studying cellular dynamics and disease mechanisms .

Fluorescent Probes and Imaging Agents

These applications highlight the versatility and potential impact of 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide across diverse scientific fields. Keep in mind that ongoing research may uncover additional uses for this intriguing compound

Mechanism of Action

Target of Action

This involves identifying the specific proteins or enzymes in the body that the compound interacts with. These targets are often identified through a combination of biochemical assays and genetic studies .

Mode of Action

This refers to how the compound interacts with its target. It could inhibit the target’s activity, enhance it, or modify it in some other way. This is usually studied using a combination of biochemical assays, structural biology techniques like X-ray crystallography, and computational modeling .

Biochemical Pathways

This involves mapping out the series of biochemical reactions that are affected by the compound’s action. This can be done using techniques like metabolomics, which involves measuring the levels of various metabolites in a cell or tissue .

Pharmacokinetics

This involves studying how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). This is typically studied in animal models before moving on to human trials .

Result of Action

This involves studying the cellular and molecular effects of the compound’s action. This can involve a wide range of studies, from looking at the compound’s effects on cell growth and survival, to its effects on the expression of specific genes .

Action Environment

This involves studying how various factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action. This can be studied using a combination of in vitro (test tube) experiments and in vivo (animal model) studies .

Safety and Hazards

Future Directions

The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity in recent years . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

properties

IUPAC Name |

1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-14-18(27(24,25)20(3)16-10-6-4-7-11-16)15(2)21(19-14)26(22,23)17-12-8-5-9-13-17/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUMSZOFKQFVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589982.png)

![ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate](/img/structure/B2589985.png)

![Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2589992.png)

![1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride](/img/structure/B2589996.png)

![2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2589997.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2590005.png)